molecular formula C7H6N4O2 B1416530 [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid CAS No. 716362-08-2

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid

Cat. No.: B1416530
CAS No.: 716362-08-2
M. Wt: 178.15 g/mol
InChI Key: GQLFTNOBABDOLE-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is part of the broader class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Mechanism of Action

Target of Action

The [1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have aroused the interest of researchers . They are found in various structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents . They exhibit numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors .

Mode of Action

The specificity of the action of these PDE inhibitors was attributed to the selective binding at a given cAMP PDE site in the cardiovascular system . Differential scanning fluorimetry demonstrated its ability to destabilize the RT heterodimer, thus confirming an allosteric binding at the interface between p51 and p66 RT subunits .

Biochemical Pathways

The [1,2,4]Triazolo[1,5-a]pyrimidines are involved in various biochemical pathways. They are known to interact with several metals, and the interactions of their coordination compounds in biological systems have been extensively described . They enhance the polymerization of MAP-rich tubulin .

Pharmacokinetics

The synthesis of these compounds has been established under microwave conditions, which involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Result of Action

The result of the action of [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid is the inhibition of various targets, leading to their respective downstream effects. For example, as JAK1 and JAK2 inhibitors, they can potentially be used in the treatment of various diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction temperature has been found to play a role in the synthesis of these compounds

Biochemical Analysis

Biochemical Properties

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as kinases and phosphatases, influencing their activity. For instance, it has been shown to inhibit certain kinases, thereby affecting phosphorylation processes within the cell. Additionally, this compound can bind to proteins involved in signal transduction pathways, altering their conformation and function. These interactions highlight the compound’s potential as a modulator of biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in growth and apoptosis. By modulating the activity of key signaling proteins, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can upregulate or downregulate the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves hydrogen bonding and hydrophobic interactions, stabilizing the enzyme-inhibitor complex. Additionally, the compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to degradation. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. These dose-dependent effects underscore the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and the overall metabolic profile of the cell. Understanding these metabolic pathways is crucial for elucidating the compound’s full range of biological activities .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups .

Comparison with Similar Compounds

Similar Compounds

  • [1,2,4]Triazolo[1,5-a]pyrimidine
  • [1,2,4]Triazolo[4,3-a]pyrimidine
  • [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

Compared to other similar compounds, [1,2,4]triazolo[1,5-a]pyrimidin-2-ylacetic acid is unique due to its specific acetic acid moiety, which enhances its solubility and bioavailability. This structural feature also allows for more versatile chemical modifications, making it a valuable scaffold for drug development .

Properties

IUPAC Name

2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c12-6(13)4-5-9-7-8-2-1-3-11(7)10-5/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLFTNOBABDOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)CC(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653849
Record name ([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716362-08-2
Record name ([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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